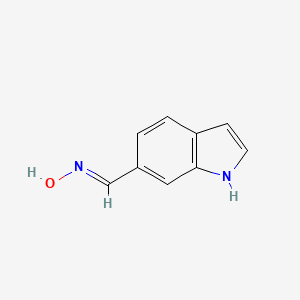

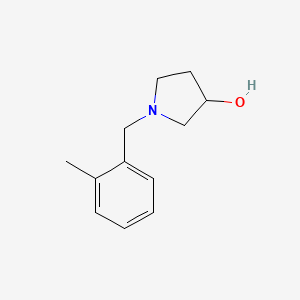

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, are important in various fields of chemistry and biology . They are often used as precursors for the synthesis of active molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives are generally synthesized through multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular formula of this compound is C14H17NO, with a molecular weight of 215.3 .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily .Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

- Gold(I)-catalyzed cycloisomerization of certain substrates, including those related to indole carbaldehydes, can efficiently produce 1H-indole-2-carbaldehydes and other compounds. This method showcases a simple and effective approach to synthesize indole derivatives (Kothandaraman et al., 2011).

Crystal Structure and Characterization Studies

- Indole carbaldehydes have been characterized using methods like X-ray crystal diffraction, revealing insights into molecular interactions and stability. Such studies are crucial in understanding the chemical properties and potential applications of these compounds (Barakat et al., 2017).

Catalysis in Organic Reactions

- Indole carbaldehydes have been used in the synthesis of Schiff bases and palladacycles, which are effective as catalysts in various chemical reactions like the Suzuki–Miyaura coupling. This highlights their role in facilitating complex organic reactions (Singh et al., 2017).

Oxidation Mechanisms

- Studies on the oxidation mechanisms of indole derivatives, including those related to 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, provide valuable information on chemical transformations and potential synthetic pathways (Balón et al., 1993).

Synthesis of Indole Derivatives

- Research has focused on the synthesis of various indole derivatives, including those involving indole carbaldehydes, which are key intermediates in the production of complex organic compounds. Such research is fundamental to expanding the range of available indole-based chemicals (Acheson et al., 1979).

Antimicrobial Activity Studies

- Indole-based chromene derivatives synthesized from indole carbaldehydes have been evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Kathrotiya & Patel, 2012).

Nucleophilic Substitution Reactions

- Research into nucleophilic substitution reactions involving indole carbaldehydes has led to the development of versatile building blocks for creating trisubstituted indoles, demonstrating their utility in complex organic synthesis (Yamada et al., 2009).

Baeyer-Villiger Oxidation Studies

- The Baeyer-Villiger rearrangement of indole carbaldehydes has been explored for the synthesis of dihydro-indolones, expanding the scope of synthetic methods for indole derivatives (Bourlot et al., 1994).

Mechanism of Action

Target of Action

2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets can lead to a variety of effects, depending on the specific target and the context of the interaction.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations can vary widely, depending on the specific pathway and the context of the interaction.

Result of Action

Given the diverse biological activities of indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .

Future Directions

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical reactions. Additionally, this compound has been found to bind to certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression and modulation of immune responses . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting cellular energy production and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes, such as monoamine oxidase (MAO), which plays a role in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, affecting neuronal signaling and potentially offering therapeutic benefits for neurological disorders. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the potential for prolonged biological activity and the importance of considering exposure duration in experimental designs.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic effects have been observed, including hepatotoxicity and neurotoxicity . These findings underscore the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound has been shown to be actively transported across cell membranes, allowing for its accumulation in certain cellular compartments . Additionally, binding to plasma proteins can affect its distribution and bioavailability in the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments and modulate its biological activity .

properties

IUPAC Name |

2,6-dimethyl-1-propylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-7-15-11(3)13(9-16)12-6-5-10(2)8-14(12)15/h5-6,8-9H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNZAZKFUYVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=C(C=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)